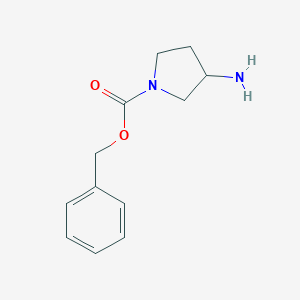
6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives closely related to "6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one" involves bromination processes and the manipulation of methyl groups on benzene rings to affect the properties of biindenylidenedione derivatives. For instance, the synthesis of brominated biindenylidenediones from dimethyl-bi-1H-indene-diethyl-dihydroxy-diones showcases the complex chemical manipulations required to introduce bromo groups into the molecular structure, which significantly impacts the compound's photochromic and photomagnetic properties (Yong Chen et al., 2010).
Molecular Structure Analysis
The molecular structure of brominated compounds similar to our compound of interest has been elucidated through crystallography, demonstrating variations in molecular arrangement and defectiveness compared with their precursors. For example, the analysis of single crystals of brominated biindenylidenediones reveals a defective tightness in molecular arrangement, highlighting the impact of bromination on the structural integrity and properties of these compounds (Yong Chen et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of "6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one" derivatives are influenced by the presence of bromo and methyl groups. These substitutions can significantly alter the compound's reactivity and interaction with other substances. Research on similar compounds has shown that such modifications can lead to enhanced photochromic and photomagnetic properties, indicative of the versatile chemical behavior of these brominated derivatives (Yong Chen et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, are crucial for understanding the practical applications and handling of "6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one." While specific data on this compound were not found, studies on similar brominated organic compounds reveal that such modifications can significantly affect their solubility in various solvents, crystalline structure, and melting points, thereby influencing their applicability in different chemical contexts.
Chemical Properties Analysis
The chemical properties of "6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one" are defined by its functional groups and molecular structure. Bromination and the presence of dimethyl groups contribute to its reactivity, potentially offering unique interactions in chemical syntheses and applications. Similar compounds exhibit a range of reactions, including participation in photochromic and photomagnetic behaviors, underscoring the complex chemical nature of brominated indenones (Yong Chen et al., 2010).
Applications De Recherche Scientifique
Indole derivatives are significant in various scientific fields due to their wide range of biological activities . Here are some general applications of indole derivatives:
-
Pharmaceutical Science
- Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
- The methods of application or experimental procedures vary depending on the specific type of indole derivative and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using in vitro or in vivo models .
- The outcomes obtained also vary widely, but generally, researchers are looking for a significant effect on the biological target (e.g., cancer cells, microbes, etc.) with minimal side effects .
-
Chemistry
- Indole derivatives are important in the field of chemistry, particularly in organic synthesis .
- They are used as building blocks in the synthesis of complex organic molecules .
- The methods of application involve various chemical reactions, often involving catalysts, to form the desired indole derivative .
Safety And Hazards
Orientations Futures
The future directions for “6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one” and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, the versatility of the nickel-catalyzed reductive cyclization method has been demonstrated in several short stereoselective syntheses of medically valuable compounds .
Propriétés
IUPAC Name |
6-bromo-2,2-dimethyl-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFZPAUIJLEEAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1=O)C=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602236 |
Source


|
| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
165730-10-9 |
Source


|
| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

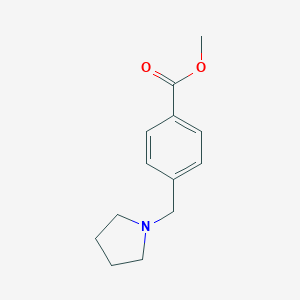
![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)
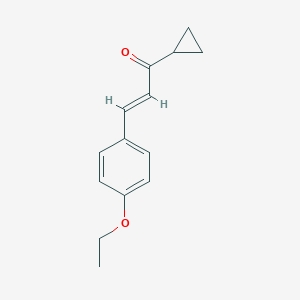

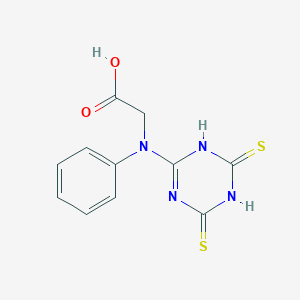
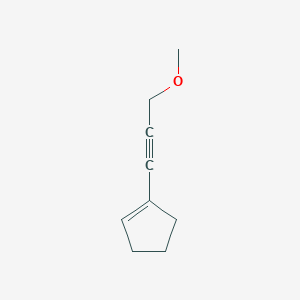
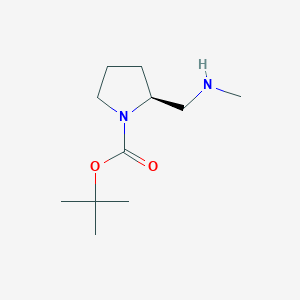
![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)
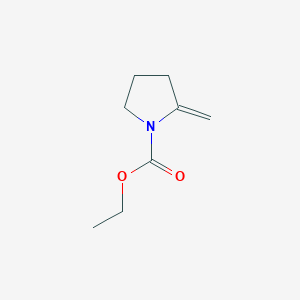
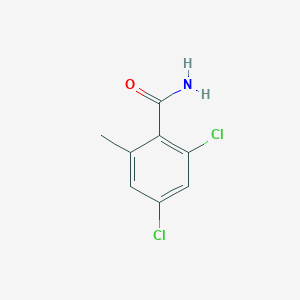
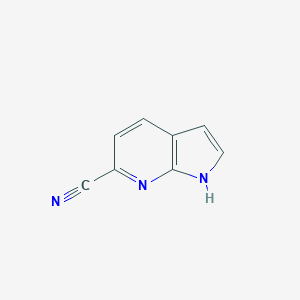
![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)
